
14-Methylhexadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylhexadecanal is an organic compound with the chemical formula C17H34O It is a type of fatty aldehyde, characterized by a long carbon chain with a methyl group at the 14th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14-Methylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of 14-methylhexadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 13-methyltetradecene, followed by hydrogenation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 14-Methylhexadecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 14-methylhexadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 14-methylhexadecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products Formed:
Oxidation: 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecanol.
Substitution: Imines, oximes.
Aplicaciones Científicas De Investigación
14-Methylhexadecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Studies have shown that similar compounds can have biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.
Mecanismo De Acción
The mechanism of action of 14-Methylhexadecanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. Its long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Hexadecanal: Similar in structure but lacks the methyl group at the 14th position.
14-Methylhexadecanoic acid: The oxidized form of 14-Methylhexadecanal.
14-Methylhexadecanol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the 14th position, which can influence its reactivity and interactions compared to its non-methylated counterparts. This structural feature can lead to different physical and chemical properties, making it valuable for specific applications.
Propiedades
Número CAS |
93815-50-0 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
14-methylhexadecanal |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3 |
Clave InChI |
ZIIFTRJSOQGTOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


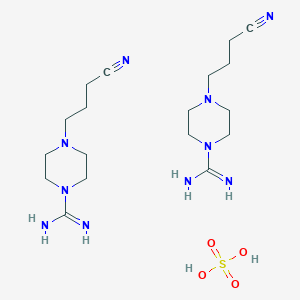
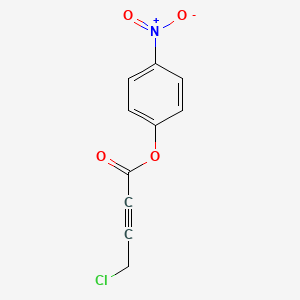

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
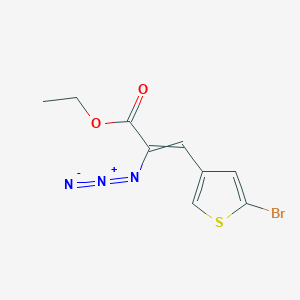
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)

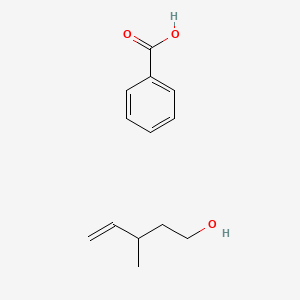
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
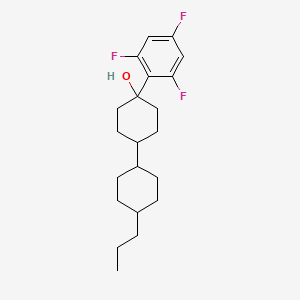
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
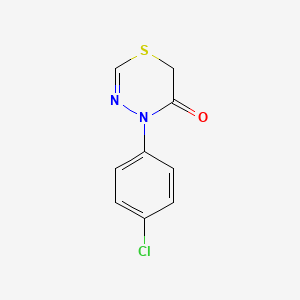
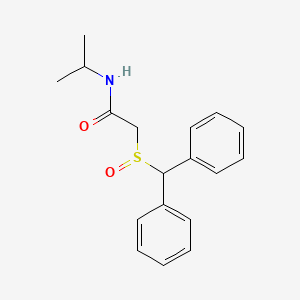
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
